molecular formula C23H16BrNO3 B2977111 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923113-75-1

4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No. B2977111
M. Wt: 434.289
InChI Key: DJLMTNJMSVSRKU-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound that belongs to the class of chromenone derivatives. This compound has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide' involves the synthesis of the intermediate compound 2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylamine, which is then reacted with 4-bromo-benzoyl chloride to obtain the final product.

Starting Materials
2-hydroxyacetophenone, 2-methylphenylboronic acid, copper (II) acetate, potassium carbonate, N-bromosuccinimide, 4-bromo-benzoyl chloride, triethylamine, acetonitrile, sodium borohydride, hydrochloric acid, sodium hydroxide, ethanol

Reaction
Step 1: Synthesis of 2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylamine, a. Dissolve 2-hydroxyacetophenone (1.0 g, 7.6 mmol), 2-methylphenylboronic acid (1.5 g, 10.0 mmol), copper (II) acetate (0.2 g, 0.9 mmol), and potassium carbonate (2.4 g, 17.4 mmol) in ethanol (20 mL) and acetonitrile (20 mL)., b. Heat the reaction mixture at 80°C for 24 hours under nitrogen atmosphere., c. Cool the reaction mixture to room temperature and filter the precipitate., d. Wash the precipitate with ethanol and dry under vacuum to obtain 2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylboronic acid (2.5 g, 85%)., e. Dissolve 2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylboronic acid (1.0 g, 3.4 mmol) in ethanol (20 mL) and add sodium borohydride (0.2 g, 5.3 mmol) dropwise., f. Stir the reaction mixture at room temperature for 2 hours and then at 50°C for 2 hours., g. Cool the reaction mixture to room temperature and add hydrochloric acid (1 M) dropwise until pH 2 is reached., h. Extract the product with ethyl acetate (3 x 20 mL) and dry over sodium sulfate., i. Concentrate the organic layer under reduced pressure and purify the product by column chromatography to obtain 2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylamine (0.6 g, 60%)., Step 2: Synthesis of 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, a. Dissolve 2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylamine (0.5 g, 1.9 mmol) in acetonitrile (10 mL) and add triethylamine (0.5 mL, 3.6 mmol) dropwise., b. Add N-bromosuccinimide (0.7 g, 3.9 mmol) and stir the reaction mixture at room temperature for 2 hours., c. Add 4-bromo-benzoyl chloride (0.6 g, 2.4 mmol) and stir the reaction mixture at room temperature for 24 hours., d. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL)., e. Dry the organic layer over sodium sulfate and concentrate under reduced pressure., f. Purify the product by column chromatography to obtain 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (0.4 g, 50%).

Mechanism Of Action

The mechanism of action of 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with cellular targets such as the estrogen receptor. This compound has been shown to bind to the estrogen receptor and modulate its activity, leading to the inhibition of tumor cell growth. In addition, it has been suggested that this compound may also act through other mechanisms, such as the induction of apoptosis and the inhibition of angiogenesis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound exhibits antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In addition, it has been shown to induce apoptosis and inhibit angiogenesis, which are important processes in tumor growth and development. In vivo studies have demonstrated that this compound exhibits antitumor activity in animal models of breast cancer and colon cancer.

Advantages And Limitations For Lab Experiments

The advantages of using 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide in lab experiments include its potent antitumor activity and its potential as a selective estrogen receptor modulator. In addition, this compound is relatively easy to synthesize and purify, making it a convenient compound for use in medicinal chemistry research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the research of 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide. First, further studies are needed to determine its safety and efficacy in vivo, particularly in animal models of cancer. Second, the potential of this compound as a selective estrogen receptor modulator should be further explored. Third, the mechanism of action of this compound should be further elucidated to better understand its antitumor activity. Finally, the development of analogs of this compound with improved potency and selectivity should be pursued.

Scientific Research Applications

4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity in vitro against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In addition, this compound has been investigated for its potential as a selective estrogen receptor modulator (SERM) due to its ability to bind to the estrogen receptor and modulate its activity.

properties

IUPAC Name

4-bromo-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO3/c1-14-4-2-3-5-18(14)22-13-20(26)19-12-17(10-11-21(19)28-22)25-23(27)15-6-8-16(24)9-7-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLMTNJMSVSRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

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